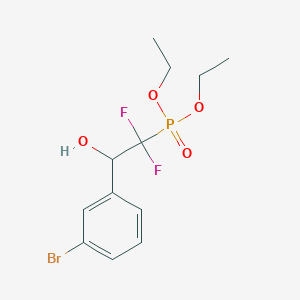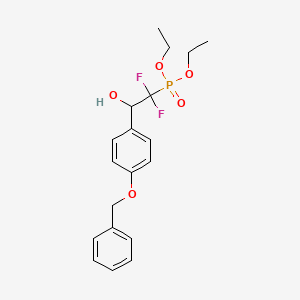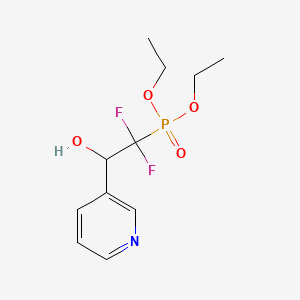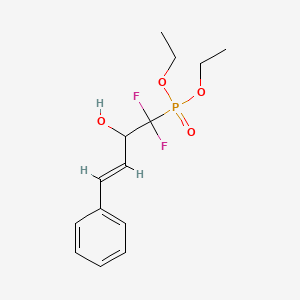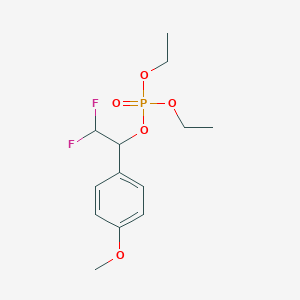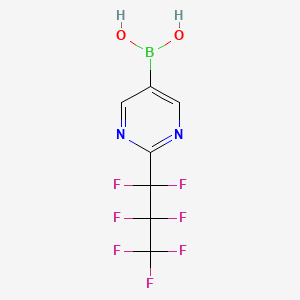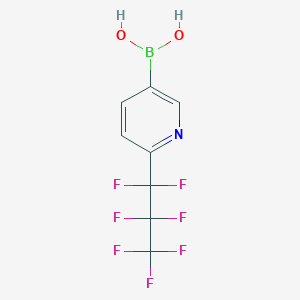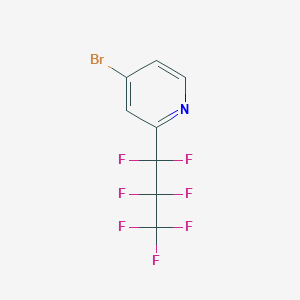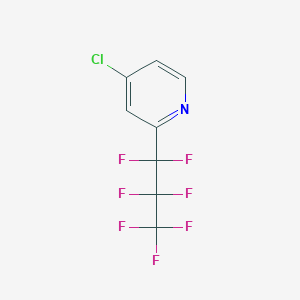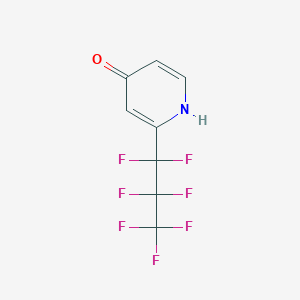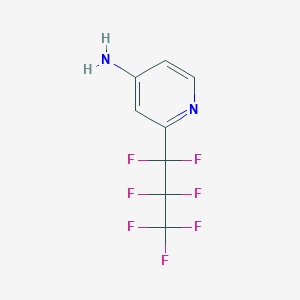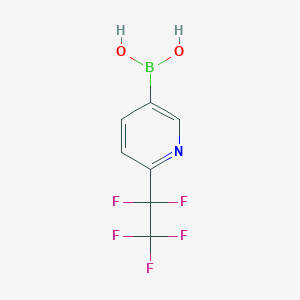
(6-(Perfluoroethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Perfluoroethyl)pyridin-3-yl)boronic acid is a specialized organoboron compound characterized by the presence of a perfluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Perfluoroethyl)pyridin-3-yl)boronic acid typically involves the borylation of a perfluoroethyl-substituted pyridine derivative. One common method is the direct borylation of the pyridine ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact while maximizing yield and purity .
化学反应分析
Types of Reactions: (6-(Perfluoroethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Utilizes a copper catalyst and an amine base, often performed at room temperature.
Petasis Reaction: Involves the use of an amine, an aldehyde, and a boronic acid under mild conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
(6-(Perfluoroethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which (6-(Perfluoroethyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. The boronic acid group interacts with transition metal catalysts (e.g., palladium) to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .
相似化合物的比较
3-Pyridinylboronic acid: Lacks the perfluoroethyl group, resulting in different electronic properties and reactivity.
6-Fluoro-3-pyridinylboronic acid: Contains a fluorine atom instead of a perfluoroethyl group, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another fluorinated pyridine derivative with distinct chemical behavior.
Uniqueness: The presence of the perfluoroethyl group in (6-(Perfluoroethyl)pyridin-3-yl)boronic acid imparts unique electronic properties, enhancing its reactivity in cross-coupling reactions and making it a valuable compound in the synthesis of complex organic molecules .
属性
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)5-2-1-4(3-14-5)8(15)16/h1-3,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIEWLOOIPCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C(F)(F)F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B8049706.png)
![7-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049717.png)
![(S)-6-isopropyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049724.png)
